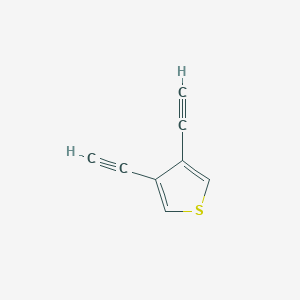

3,4-Diethynylthiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138354-60-6 |

|---|---|

Molecular Formula |

C8H4S |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

3,4-diethynylthiophene |

InChI |

InChI=1S/C8H4S/c1-3-7-5-9-6-8(7)4-2/h1-2,5-6H |

InChI Key |

GPLGBVQMZPWOEX-UHFFFAOYSA-N |

SMILES |

C#CC1=CSC=C1C#C |

Canonical SMILES |

C#CC1=CSC=C1C#C |

Synonyms |

Thiophene, 3,4-diethynyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Diethynylthiophene and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and they play a central role in the synthesis of 3,4-diethynylthiophene and its analogues. wikipedia.orgeie.gr These methods offer high efficiency and functional group tolerance, making them ideal for complex molecular construction.

Sonogashira Coupling for Ethynyl (B1212043) Group Introduction

The Sonogashira reaction is a cornerstone for the introduction of ethynyl groups onto aromatic and vinylic halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org

A common strategy for synthesizing diethynylthiophenes involves the Sonogashira coupling of a dihalothiophene precursor with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). acs.orgharvard.edu The trimethylsilyl (B98337) (TMS) groups serve as protecting groups for the terminal alkynes and can be readily removed under mild basic conditions. acs.orgharvard.edu For instance, 2,5-diiodothiophene (B186504) can be coupled with TMSA in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide (CuI) co-catalyst to yield the TMS-protected diyne. mdpi.com Subsequent deprotection with a base like potassium carbonate in methanol (B129727) affords the desired diethynylthiophene. mdpi.com

The reaction conditions for Sonogashira coupling can be optimized for various substrates. Key parameters include the choice of palladium catalyst, copper co-catalyst, base, and solvent. sioc-journal.cn While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions, including in aqueous media. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Sonogashira Coupling Reactions for Thiophene (B33073) Ethynylation

| Starting Material | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 3,4-Dibromothiophene (B32776) | (S)-2-Methyloctylmagnesium bromide | Ni(II) catalyst | 3,4-Bis[(S)-2-methyloctyl]thiophene | 21 | nih.gov |

| 2,5-Diiodothiophene | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₂Cl₂, CuI | 2,5-Bis(trimethylsilylethynyl)thiophene | 63 | mdpi.com |

| 3,4-Dibutyl-2,5-diiodothiophene | Terminal Alkyne | Pd(0) tetrakistriphenylphosphine | 3,4-Dibutyl-2,5-diethynylthiophene spacer | - | researchgate.netnih.gov |

| 5,5'-Dibromo-2,2'-bipyridine | TMS- and (CH₃)₂C(OH)-protected acetylene (B1199291) | - | Dissymmetrically functionalized bipyridine | - | nih.gov |

This table is not exhaustive and represents selected examples from the literature.

Exploration of Other Metal-Catalyzed Coupling Reactions

While the Sonogashira coupling is prevalent, other metal-catalyzed reactions are also employed in the synthesis and functionalization of thiophene derivatives. These reactions can be used to introduce a variety of substituents onto the thiophene ring, which can then be converted to ethynyl groups or serve as handles for further modification.

Transition metal-catalyzed cross-coupling reactions, in general, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov For example, the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is widely used for creating aryl-aryl bonds and can be applied to thiophene systems. nih.govmdpi.com The Stille reaction, utilizing organotin reagents, is another valuable method for carbon-carbon bond formation. acs.org

These alternative coupling strategies provide access to a broader range of functionalized thiophene precursors, which are essential for synthesizing diverse this compound analogues with tailored electronic and physical properties.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound and its analogues is highly dependent on the availability of suitably functionalized thiophene precursors. nih.gov The strategic introduction and transformation of functional groups are key to achieving the desired final products.

A common precursor for this compound is 3,4-dihalothiophene, typically 3,4-dibromothiophene or 3,4-diiodothiophene. harvard.edu These dihalides can be prepared through various halogenation methods. The subsequent ethynylation is then carried out using palladium-catalyzed cross-coupling reactions as described above.

Functional group transformations are often necessary to introduce the required reactive sites or to modify the properties of the final molecule. For instance, the synthesis of 3,4-bis[(S)-2-methyloctyl]thiophene, a precursor for a chiral polythiophene, was achieved through a Kumada-type coupling of 3,4-dibromothiophene with a Grignard reagent. nih.gov In other cases, protecting groups are used to mask reactive functionalities during a synthetic sequence. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, which can be easily removed to liberate the ethynyl group. acs.orgharvard.edu

Regioselective Functionalization of Thiophene Ring Systems

Controlling the position of substituents on the thiophene ring is crucial for the synthesis of specific isomers of diethynylthiophene and its analogues. Regioselective functionalization allows for the precise placement of ethynyl groups and other substituents, which in turn dictates the electronic and structural properties of the resulting materials.

Direct C-H functionalization has emerged as a powerful strategy for the regioselective modification of thiophenes, avoiding the need for pre-functionalized starting materials. nii.ac.jp Palladium-catalyzed direct alkynylation can selectively introduce alkynyl groups at the α-positions (C2 and C5) of the thiophene ring with high regioselectivity. nii.ac.jp For 3-substituted thiophenes, alkynylation typically occurs selectively at the C2-position. nii.ac.jp

Lithiation followed by reaction with an electrophile is another common method for achieving regioselective functionalization. mdpi.com For example, treatment of thiophene with n-butyllithium (n-BuLi) followed by an electrophile can introduce substituents at specific positions. The regioselectivity can be influenced by the presence of directing groups on the thiophene ring. mdpi.com By carefully choosing the reaction conditions and reagents, it is possible to synthesize tetra-arylated thiophenes with four different substituents in a programmed manner. nih.gov

Scalable Synthetic Approaches for Industrial and Research Applications

The development of scalable synthetic routes is essential for both industrial applications and academic research, where larger quantities of material are often required. A key aspect of scalability is the use of efficient, one-pot procedures and the avoidance of costly or hazardous reagents.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable for improving efficiency and reducing waste. researchgate.netchim.it For example, a one-pot, three-component synthesis of highly substituted thiophenes has been developed, providing a facile and efficient route to these important building blocks. researchgate.net

For large-scale synthesis, practical considerations such as the cost and availability of starting materials, the ease of purification, and the safety of the process are paramount. The development of robust and scalable Sonogashira coupling protocols, for instance, has been a focus of research. researchgate.net This includes the use of readily available catalysts and the design of processes that minimize the need for chromatographic purification, which can be a bottleneck in large-scale production. researchgate.net

Electronic Structure and Advanced Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for elucidating the molecular and electronic properties of 3,4-diethynylthiophene. These computational methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic configuration). wikipedia.orgscispace.com For this compound, these calculations are essential for understanding its structural and electronic characteristics.

DFT methods, such as those employing the B3LYP functional, are widely used to determine the optimized geometry and electronic structure of molecules. wikipedia.orgscirp.org These calculations help in understanding the stability and reactivity of different tautomeric forms and provide insights into the preferred sites for electrophilic and nucleophilic attacks. scirp.org For instance, DFT calculations can reveal how substituents on the thiophene (B33073) ring influence the acidity of atoms within the molecule. scirp.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular structures. nih.gov Techniques like the Hartree-Fock method and more advanced correlated methods are used to obtain highly accurate molecular geometries. nih.govnih.gov For example, ab initio calculations at the MP2/TZP level have been successfully used to determine the gas-phase molecular geometry of related complex molecules. nih.gov

The combination of DFT and ab initio methods provides a comprehensive understanding of the molecular and electronic structure of this compound, which is fundamental for predicting its properties and behavior in various applications.

Table 1: Comparison of Computational Methods for Molecular Geometry

| Method | Description | Advantages | Limitations |

| Density Functional Theory (DFT) | A computational method that models the electronic structure of many-body systems by using functionals of the electron density. wikipedia.org | Computationally efficient, provides good accuracy for a wide range of molecular properties. wikipedia.orgscispace.com | The accuracy depends on the choice of the exchange-correlation functional; may not accurately describe dispersion interactions without corrections. wikipedia.org |

| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without empirical data. nih.gov | Highly accurate, provides a systematic way to improve results. | Computationally expensive, especially for large molecules. |

| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nih.gov | Provides a good starting point for more advanced calculations. | Does not account for electron correlation, leading to inaccuracies in energy calculations. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation to the Hartree-Fock theory as a perturbation. nih.gov | Improves upon HF by including electron correlation. | Can be computationally demanding and may not be suitable for all systems. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its potential as an organic semiconductor. uni-mainz.deresearchgate.net

For this compound and related conjugated systems, the HOMO and LUMO are typically π-orbitals delocalized over the molecule's backbone. The distribution of electron density in these orbitals determines the sites most susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and easier electronic excitation. nih.gov

Dyson orbitals provide a more sophisticated picture of ionization and electron attachment processes. ias.ac.in They represent the overlap between the N-electron ground state and the (N-1) or (N+1) electron state of the ion. psu.edu In the context of this compound, the analysis of Dyson orbitals offers detailed insights into the topology of the π-electron density distribution between the thiophene ring and the ethynyl (B1212043) substituents. ias.ac.in This level of detail is crucial for accurately assigning photoelectron spectra and understanding the electronic communication between different parts of the molecule. ias.ac.in For instance, studies on diethynylthiophenes have shown that some Dyson orbitals exhibit a disjointed density distribution between the ring and the ethynyl groups, while others show seamless integration of π-electron density. ias.ac.in

Table 2: Frontier Molecular Orbital and Dyson Orbital Analysis

| Orbital Type | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Determines the electron-donating ability and the site of oxidation. The energy level is crucial for charge transport in organic electronics. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Determines the electron-accepting ability and the site of reduction. The energy level is critical for electron injection and transport. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability, chemical reactivity, and the optical and electronic properties of the material. uni-mainz.de |

| Dyson Orbitals | Orbitals that describe the change in the electronic wavefunction upon ionization or electron attachment. q-chem.com | Provide a detailed understanding of the electron density redistribution during these processes and are essential for interpreting photoelectron spectra. ias.ac.intsinghua.edu.cn |

The electron density distribution, ρ(r), is a fundamental property that reveals the probability of finding an electron at a given point in space. wikipedia.org In molecules like this compound, regions of high electron density are typically found around the atoms and along the chemical bonds. wikipedia.org The analysis of ρ(r) provides a powerful tool for understanding chemical bonding, molecular structure, and reactivity. smu.edu

For conjugated systems, the delocalization of π-electrons is a key feature. In this compound, the π-electron density is not confined to individual double or triple bonds but is spread across the thiophene ring and the two ethynyl groups. ias.ac.in This delocalization has a significant impact on the molecule's electronic properties, contributing to its potential use in organic electronics.

Theoretical calculations can map the electron density distribution and visualize its features. smu.edu For instance, the topology of the electron density can be analyzed to identify critical points that correspond to atomic nuclei, bond paths, and ring structures. smu.edu Furthermore, the Laplacian of the electron density, ∇²ρ(r), can distinguish between regions of charge concentration and charge depletion, providing further insight into the nature of the chemical bonds. smu.edu The seamless integration of π-electron density between the thiophene ring and the ethynyl moieties, as revealed by Dyson orbital analysis, is a direct consequence of this delocalization. ias.ac.in

Computational models are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. researchgate.netresearchgate.net Theoretical calculations can simulate various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Vis and photoelectron) spectra, with a high degree of accuracy. rsc.orgfrontiersin.org

For instance, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental infrared spectra to identify characteristic vibrational modes. frontiersin.org This is particularly useful for complex molecules where experimental assignments can be challenging.

In the realm of electronic spectroscopy, theoretical methods can calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Furthermore, computational models can simulate photoelectron spectra by calculating the ionization energies of core and valence electrons. researchgate.net For diethynylthiophene, theoretical simulations of near-edge X-ray absorption fine structure (NEXAFS) spectra at the carbon K-edge and sulfur L-edge have shown good agreement with experimental gas-phase measurements. researchgate.netresearchgate.net These computational predictions are vital for interpreting experimental data and gaining a deeper understanding of the electronic structure. researchgate.net

Gas-Phase Photoemission Spectroscopy

Gas-phase photoemission spectroscopy is a powerful experimental technique for directly probing the electronic structure of isolated molecules, free from the complexities of intermolecular interactions present in the solid state.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. wikipedia.org This technique provides information about the elemental composition, chemical state, and electronic structure of the material. wikipedia.org In the gas phase, XPS can be used to probe the core-level electronic states of molecules like this compound. researchgate.netresearchgate.net

By analyzing the binding energies of the core electrons (e.g., C 1s and S 2p), one can gain insights into the chemical environment of each atom. aip.orgnist.gov For diethynylthiophene, XPS studies, in conjunction with theoretical calculations, have been used to determine the ionization energies for the C 1s and S 2p core levels. researchgate.netresearchgate.net These studies have revealed a strong perturbation of the electronic structure of the thiophene ring at the α- and β-carbon atoms, induced by the two ethynyl substituents. researchgate.net

Furthermore, temperature-dependent XPS studies of diethynylthiophene multilayers on a copper surface have provided information on the chemical stability and interface interactions. researchgate.net These experiments, combined with theoretical simulations, offer a comprehensive picture of the electronic properties of this compound both as an isolated molecule and in condensed phases. researchgate.net

Table 3: Core-Level Binding Energies of Gaseous Diethynylthiophene

| Core Level | Experimental Binding Energy (eV) | Theoretical Binding Energy (eV) |

| C 1s (ethynyl) | Data not available in search results | Data not available in search results |

| C 1s (thiophene α) | Data not available in search results | Data not available in search results |

| C 1s (thiophene β) | Data not available in search results | Data not available in search results |

| S 2p | Data not available in search results | Data not available in search results |

| Note: Specific experimental and theoretical binding energy values for the distinct carbon and sulfur core levels of this compound were not explicitly provided in the search results. The available information confirms that such studies have been conducted and show good agreement between experiment and theory. researchgate.netresearchgate.net |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Unoccupied States

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy serves as a powerful tool for investigating the unoccupied electronic states of molecules. Studies on gaseous this compound (DET) have utilized this technique to analyze the C 1s and S 2p core levels. acs.org The resulting NEXAFS spectra, obtained in total-ion-yield mode, provide insights into the electronic structure. acs.org

Theoretical simulations, specifically through the use of Static Exchange (STEX) calculations, have been instrumental in interpreting these experimental spectra. A good agreement is generally observed between the experimental data and theoretical simulations for both the carbon K-edge and sulfur L-edge spectra, validating the computational models used. acs.org The analysis of these spectra reveals a strong perturbation of the electronic structure of the thiophene ring at the α- and β-carbon atoms, which is induced by the attachment of the two ethynyl substituents. acs.org

Determination of Ionization Potentials and Electron Binding Energies

The ionization potential, the energy required to remove an electron from a molecule, is a fundamental property that governs its electronic behavior. uv.es For this compound and its isomers, these energies have been determined through a combination of experimental techniques like UV photoelectron spectroscopy (UPS) and theoretical calculations. ias.ac.inbinghamton.edu

Electron Propagator Theory (EPT) has proven to be a reliable and efficient method for the direct computation of vertical electron binding energies from a single calculation. ias.ac.in This theoretical approach allows for the systematic inclusion of electron correlation and relaxation effects, offering improvements over simpler models. ias.ac.in For diethynylthiophenes, including the 3,4-isomer, there are 5π and 29σ type orbitals. ias.ac.in In this compound, the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 Dyson orbitals exhibit a disjointed electron density distribution between the thiophene ring π system and the acetylenic π C-C bonds. ias.ac.in

Experimental UPS studies using He I and He II radiation have been conducted on various ethynylthiophenes. binghamton.edu The spectra for this compound show distinct bands, with some appearing sharp and others broad, which relates to the geometry of the respective ionic states and the degree of delocalization. binghamton.edu For instance, the He I spectrum of this compound displays sharp bands at 10.44 eV and 11.10 eV, while broader bands are observed at 10.81 eV and 11.35 eV. binghamton.edu

Calculations using methods like ΔSCF (Delta Self-Consistent Field) have also been employed to determine the ionization energies for the core C 1s and S 2p levels of diethynylthiophene. acs.org The binding energies are typically referenced to the vacuum level for gases and molecules. webelements.com

| Orbital Type | Description |

| HOMO, HOMO-1 | Disjointed density distribution between the ring π and acetylenic π C-C systems in this compound. ias.ac.in |

| HOMO-4 | Large C-C localization on the two ethynyl moieties; it is of π type with a nodal plane between the two ethynyl π C-C moieties. ias.ac.in |

| HOMO-5 | Shows considerable overlap between the ring and ethyne (B1235809) group π electron densities, with strong overlap between the π C-C densities of both ethyne groups. ias.ac.in |

| HOMO-7 | Exhibits seamless integration of π electron density between the ring and both ethynyl moieties. ias.ac.in |

Photophysical Properties and Excited State Dynamics

The interaction of this compound with light initiates a series of complex processes involving absorption, energy relaxation, and emission. Understanding these photophysical properties is crucial for its potential application in molecular electronics and photonics.

Theoretical Treatment of Photoexcitation and Relaxation Pathways

Computational chemistry provides indispensable tools for modeling the behavior of molecules upon photoexcitation and for interpreting experimental results. pleiades.online For thiophene-based systems, quantum chemical calculations are used to understand the nature of excited states and their deactivation pathways. researchgate.net

Upon absorption of a photon, the molecule transitions to an excited electronic state. The subsequent relaxation can occur through various pathways, including internal conversion, vibrational relaxation, and intersystem crossing to a triplet state. researchgate.net Theoretical models like Time-Dependent Density Functional Theory (TD-DFT) and the CASSCF/CASPT2 procedure are employed to calculate the spectroscopic properties of excited states and transient intermediates. pleiades.online

For donor-acceptor systems incorporating a diethynylthiophene linker, the Marcus-Hush theory can provide a suitable theoretical framework for describing the rates of electron transfer (ET). uni-mainz.de The interplay between the electronic transitions and the molecular vibrations is central to the observed photophysics, and understanding this relationship can help in tuning the optical properties of these materials. researchgate.net Theoretical analysis can reveal how factors like solvent polarity modulate the character of the lowest singlet excited state, which may have contributions from both locally excited (LE) and intramolecular charge transfer (ICT) states. researchgate.net

Ultrafast Transient Absorption Spectroscopy for Excited State Evolution

Ultrafast transient absorption spectroscopy is a powerful experimental technique used to monitor the evolution of excited states and transient species on femtosecond to nanosecond timescales. csic.esnih.gov This pump-probe technique involves exciting the sample with an ultrashort laser pulse (the pump) and then probing the resulting changes in absorption with a second, time-delayed pulse (the probe). aps.org

By varying the delay time between the pump and probe pulses, one can track the formation and decay of various photo-intermediates. nih.gov This method allows for the direct observation of processes like internal conversion, vibrational cooling, and intersystem crossing. pleiades.onlineresearchgate.net In studies of related thiophene-based materials, femtosecond transient absorption (fs-TA) has provided clear pictures of excited-state deactivation processes. researchgate.net For instance, in doped poly(3-hexylthiophene) films, this technique has been used to distinguish between free and trapped polarons by taking advantage of their distinct ultrafast relaxation kinetics. rsc.org The transient absorption spectra can reveal features such as ground state bleaching (reduced absorption due to depletion of the ground state), excited-state absorption, and stimulated emission. csic.es

Fluorescence Emission and UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the electronic transitions in molecules. edinst.com The absorption spectrum reveals the wavelengths of light a molecule absorbs to move to higher electronic states, while the fluorescence spectrum shows the light emitted as the molecule relaxes from its lowest excited singlet state back to the ground state. edinst.com

For molecules containing diethynylthiophene units, the absorption spectra often feature strong π-π* transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the molecular structure and the solvent environment. researchgate.netnih.gov

The fluorescence emission of these compounds can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.govrsc.org In many donor-π-acceptor (D-π-A) systems with a thiophene or diethynylthiophene linker, the fluorescence emission spectra show a significant bathochromic (red) shift as the solvent polarity increases. nih.govrsc.orgresearchgate.net This shift indicates that the excited state has a larger dipole moment than the ground state and is stabilized by polar solvents. researchgate.netrsc.org In contrast, the absorption spectra often show much smaller shifts with solvent polarity. nih.govrsc.orgresearchgate.net The difference between the absorption and emission maxima is known as the Stokes shift.

Polymerization and Macromolecular Architectures Based on Diethynylthiophenes

Homopolymerization Mechanisms of 3,4-Diethynylthiophene

The homopolymerization of this compound can proceed through several mechanisms, each yielding polymers with distinct structural features and properties.

Oxidative Polymerization for Conjugated Polymer Formation

Oxidative polymerization is a common method for synthesizing conjugated polymers. researchgate.netcmu.eduresearchgate.net In the case of diethynylarenes like this compound, oxidative coupling can lead to the formation of polymers with a conjugated backbone. mdpi.com This process often utilizes oxidants like iron(III) chloride (FeCl3). cmu.eduresearchgate.netmdpi.com The mechanism generally involves the oxidation of the monomer to form radical cations, which then couple to form new carbon-carbon bonds, leading to polymer chain growth. researchgate.net This method has been successfully employed for the synthesis of various polythiophenes, resulting in materials with interesting electronic and optical properties. cmu.edu Solvent-free chemical oxidative polymerization has also been reported as a method for the bulk synthesis of high molecular weight conjugated polymers based on thiophene (B33073) derivatives. rsc.org

Investigation of Free Radical and Ionic Polymerization Pathways

The ethynyl (B1212043) groups of this compound are also susceptible to polymerization via free radical and ionic mechanisms.

Free Radical Polymerization: This process is initiated by species with unpaired electrons, known as free radicals. uc.edu These initiators can be generated thermally, photochemically, or through the decomposition of a chemical initiator. uc.eduksu.edu.sa The polymerization proceeds through initiation, propagation, and termination steps. uc.eduuomustansiriyah.edu.iq The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uc.edu While free radical polymerization of diethynylarenes can lead to cross-linked polymers, controlling the reaction conditions can potentially yield soluble polymers. mdpi.com

Ionic Polymerization: This type of polymerization proceeds via ionic active centers and can be either anionic or cationic. ksu.edu.sa The choice of initiator and reaction conditions determines the type of ionic polymerization. This method can offer good control over the polymerization process, potentially leading to polymers with well-defined structures.

Control over Polymer Topology: Linear vs. Cross-linked Networks

The bifunctionality of this compound allows for the formation of both linear and cross-linked polymer structures. mdpi.com The final polymer topology is highly dependent on the polymerization method and reaction conditions.

Linear Polymers: Linear polymers consist of long chains without intermolecular linkages. psu.edu Achieving a linear structure with a bifunctional monomer like this compound requires selective polymerization at only one of the ethynyl groups. While challenging, certain catalytic systems and reaction conditions can favor the formation of linear polymers. mdpi.com

Cross-linked Networks: Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. psu.eduspecialchem.com This is a common outcome in the polymerization of diethynylarenes due to the presence of two reactive sites per monomer. mdpi.com Cross-linked polymers are generally more rigid, have higher thermal stability, and are often insoluble. specialchem.comnih.gov The degree of cross-linking can be controlled to tune the mechanical and thermal properties of the resulting material. specialchem.com For instance, polycyclotrimerization of diethynylarylenes can lead to highly cross-linked polyphenylenes. mdpi.com

Copolymerization Strategies Incorporating this compound Monomers

Copolymerization of this compound with other monomers is a powerful strategy to fine-tune the properties of the resulting polymers for specific applications.

Synthesis of Donor-Acceptor (D-A) π-Conjugated Copolymers

Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting units, are of great interest for applications in organic electronics. asianpubs.orgrsc.org The this compound unit can act as a donor or be part of a larger donor moiety in these copolymers.

The synthesis of D-A copolymers often involves transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira reactions. rsc.orgresearchgate.netacs.org These methods allow for the precise construction of alternating copolymer structures. By pairing this compound with various acceptor monomers, it is possible to create a wide range of D-A copolymers with tunable electronic properties, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, their band gaps. asianpubs.orgrsc.org For example, copolymers of thiophene derivatives with acceptor units like benzothiadiazole have shown promising properties for solar cell applications. asianpubs.org

Below is a table summarizing the properties of some donor-acceptor copolymers incorporating thiophene derivatives:

| Polymer | Donor Unit | Acceptor Unit | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| PDTP-IID | N-hexyl-dithieno(3,2-b:2′,3′-d)pyrrole | Isoindigo | - | - | -5.49 | - | 1.29 |

| PDTP-Thz | N-hexyl-dithieno(3,2-b:2′,3′-d)pyrrole | Thiazole | - | - | -5.11 | - | 1.51 |

| Polymer with Phosphole | Thiophene | 1-phenylphosphole | 3.0 | 1.9 | -5.13 | -3.25 | 1.78 |

| Polymer with Stannole | Thiophene | 1,1-diphenylstannole | 5.5 | 2.6 | - | - | - |

| Polymer with Arsole | Thiophene | 1-phenylarsole | 2.5 | 2.3 | - | - | - |

| Data sourced from multiple studies. rsc.orgnih.gov |

Formation of Polythiophene Networks and Hybrid Polymer Composites

The reactive nature of this compound also allows for its incorporation into more complex polymer architectures, such as networks and hybrid composites.

Polythiophene Networks: By utilizing the two ethynyl groups for cross-linking, this compound can be used to form robust, three-dimensional polythiophene networks. researchgate.net These networks can exhibit high thermal and chemical stability. The properties of these networks can be further tailored by copolymerizing this compound with other functional monomers. For example, the incorporation of BN Lewis pairs as cross-linking points in polythiophene networks has been explored to introduce unique optoelectronic properties. researchgate.net

Hybrid Polymer Composites: Hybrid polymer composites are materials that combine two or more different types of materials, often a polymer matrix with reinforcing fillers. nih.govgcu.ac.uk Polythiophenes derived from this compound can be used as the matrix or as a component in such composites. For instance, hybrid materials combining polythiophenes like poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT) with other materials like graphitic carbon nitride (g-C3N4) have been developed for applications in photocatalysis. rsc.org The combination of different materials in a hybrid composite can lead to synergistic effects, resulting in enhanced properties compared to the individual components. nih.govwiley-vch.de

Post-Polymerization Functionalization Approaches

Post-polymerization functionalization is a powerful strategy for introducing a wide array of chemical functionalities onto a polymer backbone, allowing for the tailoring of material properties without the need to synthesize new monomers for each desired function. uwa.edu.au For polymers derived from this compound, the pendant ethynyl groups along the polymer backbone serve as versatile handles for a variety of chemical transformations. This approach is particularly advantageous as it allows for the modification of the polymer's solubility, electronic properties, and interfacial characteristics after the main chain has been formed. rsc.org

One of the most efficient and widely used methods for post-polymerization functionalization is "click chemistry," a set of reactions characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups. acgpubs.orgrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that is well-suited for modifying polymers with alkyne functionalities. mdpi.com In the context of poly(this compound), the ethynyl side chains can readily react with various azide-functionalized molecules to introduce new moieties onto the polymer. This method has been successfully employed to functionalize other thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), with redox-active groups like ferrocene. mdpi.com

Another powerful click reaction for modifying alkyne-containing polymers is the thiol-yne reaction. wikipedia.org This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or a nucleophilic pathway. wikipedia.orgd-nb.info The thiol-yne reaction is particularly attractive because it can proceed under metal-free conditions, which is beneficial for applications in electronics where metal contaminants can be detrimental. d-nb.info Furthermore, depending on the reaction conditions, either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioether can be achieved, offering further control over the final polymer structure and properties. wikipedia.org The functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) surfaces has been demonstrated using the related thiol-ene chemistry, highlighting the utility of thiol-based click reactions for modifying polythiophene derivatives. rsc.org By reacting poly(this compound) with functional thiols, a diverse range of side chains, including alkyl groups, polyethylene (B3416737) glycol (PEG) chains, or even biomolecules, could be introduced. rsc.orgresearchgate.net

The table below summarizes potential post-polymerization functionalization reactions applicable to poly(this compound).

| Reaction Type | Reagents | Potential Functional Groups | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecules, Cu(I) catalyst | Ferrocene, fluorescent dyes, biomolecules | mdpi.com |

| Thiol-Yne Radical Addition | Thiol-functionalized molecules, radical initiator | Alkyl chains, PEG, carboxylic acids | wikipedia.orgd-nb.info |

| Thiol-Yne Nucleophilic Addition | Thiol-functionalized molecules, base catalyst | Crown ethers, ion-coordinating ligands | d-nb.info |

These post-polymerization modification strategies provide a versatile toolbox for fine-tuning the properties of poly(this compound)-based materials for a wide range of applications.

Structure-Property Relationships in Diethynylthiophene-Derived Polymers

The conjugated backbone of poly(this compound) itself dictates the fundamental electronic properties of the material. The degree of π-conjugation along the polymer chain, which is influenced by the planarity of the backbone, directly affects the bandgap of the polymer. nih.gov Introducing different comonomers or modifying the thiophene ring can alter the electronic nature of the backbone. For instance, incorporating electron-donating or electron-withdrawing units into the polymer chain can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the polymer's redox potentials and optical absorption characteristics. mdpi.com

Side-chain engineering is a powerful tool for modulating the properties of conjugated polymers. nsf.gov The length, polarity, and branching of side chains can significantly impact the polymer's solubility, processability, and solid-state morphology. nih.govrsc.org In polythiophene derivatives, longer alkyl side chains generally lead to increased solubility in organic solvents but can also influence the melting temperature and glass transition temperature. rsc.org The position of branching in the side chain can affect the backbone mobility and the packing of the polymer chains in the solid state. rsc.org For instance, placing the branching point closer to the polymer backbone can lead to tighter packing and a higher glass transition temperature. rsc.org The introduction of polar side chains, such as oligo(ethylene glycol) units, can enhance the ionic conductivity of the polymer, which is beneficial for applications in organic electrochemical transistors and thermoelectric devices. nsf.govcsic.es

The table below illustrates the expected influence of different structural modifications on the properties of poly(this compound)-derived polymers, based on studies of related polythiophene systems.

| Structural Modification | Expected Effect on Properties | Rationale | References |

| Backbone Engineering | |||

| Incorporation of electron-donating comonomers | Higher HOMO level, lower oxidation potential, red-shifted absorption | Increased electron density along the backbone | nih.govmdpi.com |

| Incorporation of electron-withdrawing comonomers | Lower LUMO level, lower reduction potential, altered bandgap | Reduced electron density along the backbone | nih.govmdpi.com |

| Side-Chain Engineering | |||

| Increased linear alkyl chain length | Improved solubility in nonpolar solvents, lower melting temperature | Increased entropy and free volume | rsc.org |

| Branching of alkyl side chains closer to the backbone | Decreased solubility, higher glass transition temperature, tighter packing | Increased steric hindrance and restricted chain mobility | rsc.org |

| Introduction of polar side chains (e.g., oligoether) | Increased polarity, potential for ionic conductivity, altered solubility | Introduction of polar functional groups | nsf.govcsic.es |

| Introduction of bulky side chains | Disrupted π-stacking, potentially amorphous morphology | Steric hindrance preventing close chain packing | nih.gov |

The interplay between the conjugated backbone and the functional side chains ultimately determines the macroscopic properties of the polymer. For example, while a planar backbone is desirable for efficient charge transport, strong intermolecular interactions can lead to aggregation and poor solubility. By carefully designing the side chains, a balance can be struck between processability and electronic performance. The ability to modify the ethynyl groups of poly(this compound) post-polymerization provides a unique opportunity to systematically study these structure-property relationships and to optimize materials for specific applications. uwa.edu.au

Advanced Spectroscopic Characterization of 3,4 Diethynylthiophene Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. semanticscholar.orgmdpi.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals a unique fingerprint of the compound. mdpi.com In the context of 3,4-diethynylthiophene, FTIR is instrumental in confirming the presence of key structural motifs.

The characteristic vibrational modes of this compound are readily identifiable in its FTIR spectrum. The terminal alkyne C-H stretch is a sharp, prominent band typically observed around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch of the ethynyl (B1212043) groups gives rise to a weaker but sharp absorption in the range of 2100-2260 cm⁻¹. semanticscholar.org Additionally, the vibrations associated with the thiophene (B33073) ring, including C-H and C-S stretching, appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). doi.org For instance, a signal at 1100 cm⁻¹ can be attributed to the C-S bond vibration. doi.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Terminal Alkyne C-H | Stretch | ~3300 |

| Alkyne C≡C | Stretch | 2100-2260 |

| Thiophene C-S | Stretch | ~1100 |

This table presents typical FTIR absorption frequencies for the key functional groups in this compound.

Raman Spectroscopy for Vibrational Modes and Conjugation Effects

Raman spectroscopy provides complementary information to FTIR, as it relies on the change in polarizability of a molecule during a vibration. libretexts.org This technique is particularly sensitive to symmetric vibrations and the effects of electronic conjugation. nih.gov

For this compound, Raman spectroscopy is effective in characterizing the vibrations of the conjugated π-system. The symmetric stretching of the carbon-carbon triple bonds gives a strong Raman signal. The position and intensity of this peak can provide insights into the extent of conjugation within the molecule and any intermolecular interactions. The vibrational modes of the thiophene ring are also readily observable in the Raman spectrum. mdpi.com For example, a signal appearing at 1100 cm⁻¹ in the Raman spectrum is assigned to the vibration mode of the C-S bond. doi.org

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |

| Symmetric C≡C Stretch | Strong intensity peak | Indicates the presence and electronic environment of the alkyne groups. |

| Thiophene Ring Modes | Multiple peaks | Provides a fingerprint for the thiophene core and its substitution pattern. |

| C-S Bond Vibration | ~1100 | Confirms the presence of the thiophene sulfur heteroatom. doi.org |

This table highlights key Raman active modes in this compound and their structural significance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. organicchemistrydata.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure of this compound. organicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its local electronic environment. libretexts.org The protons on the thiophene ring of this compound typically appear in the aromatic region of the spectrum. The ethynyl protons, due to the magnetic anisotropy of the triple bond, resonate in a specific region, providing a clear signature for this functional group.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the sp-hybridized carbons of the alkyne groups are distinct from the sp²-hybridized carbons of the thiophene ring. This allows for the unambiguous assignment of all carbon atoms in the molecule.

| Nucleus | Proton/Carbon Type | Typical Chemical Shift (δ, ppm) |

| ¹H | Thiophene Ring Protons | Aromatic Region |

| ¹H | Ethynyl Protons | Specific alkyne region |

| ¹³C | Thiophene Ring Carbons | sp² region |

| ¹³C | Ethynyl Carbons | sp region |

This table summarizes the expected NMR chemical shift regions for the different nuclei in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. miamioh.edu It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). miamioh.edu

For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. youtube.comlibretexts.org Cleavage of the bonds within the molecule leads to the formation of characteristic fragment ions. For instance, the loss of one or both of the ethynyl groups would result in specific fragment ions that can be readily identified. The base peak at m/z 149 is characteristic of a phthalate (B1215562) structure. researchgate.net

| Ion | m/z Value | Identity |

| [M]⁺ | Corresponds to Molecular Weight | Molecular Ion |

| [M-C₂H]⁺ | M - 25 | Loss of one ethynyl group |

| [M-2(C₂H)]⁺ | M - 50 | Loss of both ethynyl groups |

| 149 | 149 | Characteristic of phthalate structure researchgate.net |

This table illustrates the expected major ions in the mass spectrum of this compound.

Thermal Analysis for Polymer Stability and Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. researchgate.net For polymers derived from this compound, these methods are crucial for determining their thermal stability, processing conditions, and performance at elevated temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Cross-linking Exotherms

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. qualitest.ae It is widely used to characterize thermal transitions such as melting, crystallization, and glass transitions. qualitest.ae

When this compound is polymerized, DSC can be used to monitor the curing process. The cross-linking of the ethynyl groups is an exothermic process, which appears as a broad peak in the DSC thermogram. The temperature at which this exotherm occurs provides information about the curing temperature of the polymer. The total heat evolved during this process is proportional to the extent of the reaction.

For the resulting polymer, DSC can be used to determine its glass transition temperature (Tg), which is a critical parameter for defining its service temperature range. The Tg appears as a step-like change in the baseline of the DSC curve. tainstruments.com The absence of a melting endotherm would indicate that the polymer is amorphous, which is typical for highly cross-linked thermosets.

| Thermal Event | Appearance in DSC Thermogram | Information Gained |

| Cross-linking of Monomer | Broad Exothermic Peak | Curing temperature and extent of reaction. |

| Glass Transition of Polymer | Step-like change in baseline | Service temperature range of the polymer. tainstruments.com |

This table outlines the key thermal events for this compound systems observed by DSC and their interpretation.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. In the context of systems involving this compound, TGA provides valuable insights into their decomposition behavior, which is critical for assessing their suitability in applications requiring thermal robustness. Research has primarily focused on the thermal properties of polymers and copolymers derived from this compound and its isomers, revealing high thermal stability.

The thermal degradation of polymers can occur through various mechanisms, including random scission of the polymer backbone, which is a common pathway for many polymers under an inert atmosphere. utah.edu TGA curves typically show a decomposition temperature (Td), which is the onset temperature of significant weight loss, and can reveal single or multiple degradation steps depending on the complexity of the material. rsc.orgscribd.com

Studies on conjugated copolymers containing thiophene derivatives have demonstrated their high thermal stability, with 10% weight loss temperatures recorded in the range of 390–413 °C. nih.gov This indicates that the incorporation of thiophene moieties into polymer chains can contribute to excellent thermal properties.

Furthermore, research into hyperbranched polyarylenes, synthesized using monomers such as 2,5-diethynylthiophene (B3057309), has also confirmed the high thermal stability of these systems. A polymer incorporating 2,5-diethynylthiophene exhibited a 5% weight loss at approximately 451 °C. zenodo.org Although this involves a different isomer, it underscores the inherent thermal robustness of poly(ethynylthiophene) structures. The stability of these hyperbranched polymers is attributed to their construction from thermally stable aromatic rings, which offer high resistance to thermolytic decomposition. zenodo.org

The following table summarizes the key thermal decomposition data for various polymer systems containing diethynylthiophene derivatives as reported in the literature.

| Polymer System | Decomposition Temperature (Td) | Weight Loss | Reference |

| Poly(diethynylthiophene) (PDET) block in a triblock copolymer | 352 °C (onset) | Not specified | rsc.org |

| Hyperbranched polyarylene containing 2,5-diethynylthiophene | ~451 °C | 5% | zenodo.org |

| Conjugated copolymers with thiophene derivatives | 390–413 °C | 10% | nih.gov |

Table 1. Thermal Decomposition Data for Diethynylthiophene-Containing Polymers

Applications in Advanced Materials Science and Engineering

Optoelectronic Materials and Devices

The unique molecular architecture of 3,4-diethynylthiophene makes it a valuable precursor for a variety of optoelectronic materials. The ethynyl (B1212043) groups provide sites for polymerization and cross-coupling reactions, allowing for its incorporation into larger conjugated systems designed for specific electronic functions.

Organic Semiconductors for Charge Transport Studies

The charge transport properties of materials derived from this compound are a key area of investigation. The performance of organic semiconductors is fundamentally linked to the mobility of charge carriers (holes and electrons) through the material. The incorporation of the thiophene (B33073) ring, known for its electron-rich nature, and the rigid ethynyl linkers can significantly influence the molecular packing and electronic coupling in the solid state, which are critical factors for efficient charge transport.

Research into phthalocyanine (B1677752) (Pc) derivatives demonstrates the utility of this compound in creating materials with favorable charge transport characteristics. For instance, a "strapped" phthalocyanine, where a this compound unit is used as a linker, has been synthesized to study its charge transport behavior. arizona.edu The charge transport in such materials is highly dependent on achieving long-range, ordered molecular packing. arizona.edu While detailed charge mobility values for polymers exclusively derived from this compound are specific to the final polymer structure, the broader class of thiophene-based oligomers and polymers is known for its semiconducting properties. Theoretical and experimental studies on related thiophene derivatives show that modifications to the thiophene core, including the addition of functional groups and the nature of the linkages, allow for fine-tuning of charge transport characteristics for applications in devices like organic field-effect transistors (OFETs). researchgate.netrsc.org

The table below summarizes key charge transport properties for a representative organic semiconductor, illustrating the type of parameters investigated in this field.

| Property | Description | Typical Range of Values |

| Hole Mobility (μh) | The speed at which positive charge carriers (holes) move through the material under an electric field. | 10⁻⁶ to >1 cm²/V·s |

| Electron Mobility (μe) | The speed at which negative charge carriers (electrons) move through the material under an electric field. | 10⁻⁶ to >1 cm²/V·s |

| Ionization Potential (IP) | The energy required to remove an electron from the highest occupied molecular orbital (HOMO). Relates to hole injection. | 5.0 - 6.0 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO). Relates to electron injection. | 2.5 - 4.0 eV |

Note: The values are general for organic semiconductors and not specific to this compound derivatives.

Photoactive Compounds for Molecular Electronics

In the field of molecular electronics, which aims to use single molecules as electronic components, this compound serves as a key building block for photoactive systems. Its ethynyl groups are ideal for linking to other molecular moieties in reactions like the Sonogashira coupling. chalmers.se

A notable application is the synthesis of norbornadiene (NBD) dimers, where this compound acts as a bridging unit. chalmers.se These molecules are designed as molecular photoswitches for potential data storage or logic gate applications. The inclusion of the ethynyl spacer was found to be crucial for enhancing the molar absorptivity of the molecules and creating a favorable HOMO-LUMO state across the entire structure. chalmers.se The design of these compounds aims to create systems that can be switched between two states with light, altering their conductivity. chalmers.se

Integration into Organic Photovoltaics (OPVs) and Excitonic Solar Cells

This compound is a valuable monomer for creating materials used in organic photovoltaics (OPVs), a technology that uses organic polymers or small molecules for light absorption and charge transport. arizona.educmu.edu The goal in OPV material design is often to create low bandgap polymers that can absorb a broader portion of the solar spectrum. dtu.dk

One approach involves the thermal Chemical Vapor Deposition Polymerization (CVDP) of this compound to produce Poly(isothianaphthene), a stable, low-bandgap conjugated polymer. cmu.edu This method is explored for its potential in creating conformal coatings for the complex nanostructures found in excitonic solar cells. cmu.edu In excitonic solar cells, light absorption creates a bound electron-hole pair (an exciton), which must then diffuse to a donor-acceptor interface to be separated into free charges. ekb.eg

The table below outlines the key parameters for an organic solar cell, illustrating the metrics used to evaluate device performance.

| Parameter | Symbol | Description |

| Power Conversion Efficiency | PCE (%) | The percentage of solar energy converted into electrical energy. |

| Open-Circuit Voltage | Voc (V) | The maximum voltage available from a solar cell at zero current. |

| Short-Circuit Current Density | Jsc (mA/cm²) | The current density through the solar cell when the voltage is zero. |

| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |

Note: These are general parameters for evaluating OPV device performance.

Light-Emitting Materials and Displays

The rigid and planar structure of the this compound unit can be exploited in the design of materials for organic light-emitting diodes (OLEDs). youtube.com By incorporating this unit into larger conjugated systems, it is possible to tune the emission color and efficiency.

Research has shown that copolymers containing carbazole (B46965) and diethynylthiophene units can function as red-emitting materials. sci-hub.ru Furthermore, ruthenium(II) polypyridine complexes that bear diethynyl thiophene appendages have been synthesized and shown to be luminescent. academie-sciences.fr These multichromophoric systems are investigated for their interesting optical properties, where the diethynyl thiophene unit acts as a spacer connecting different photoactive centers. academie-sciences.fr The development of such materials is crucial for creating efficient and color-stable OLEDs for display and lighting applications. polyu.edu.hknih.govarxiv.org

Conjugated Polymers for Emerging Technologies

The polymerization of this compound and its derivatives leads to conjugated polymers with properties that are highly sought after for emerging technologies. The ability to control the electronic structure through chemical design is a cornerstone of this field.

Bandgap Engineering and Electronic Property Modulation in Polymers

Bandgap engineering is a crucial strategy for developing new electronic and photonic materials, as the bandgap determines the photoabsorption characteristics of a polymer. nih.gov In conjugated polymers, the bandgap can be tuned by several factors, including bond length alternation, planarity of the polymer backbone, and the aromatic resonance energy of the monomer units. cmu.edu

One of the most effective strategies to lower the bandgap of polythiophenes is the fusion of the thiophene moiety at the 3,4-positions with another aromatic unit that possesses a higher resonance energy. whiterose.ac.uk This approach promotes a quinoidal structure in the polymer backbone, which reduces the bandgap. whiterose.ac.uk Polymers based on thieno[3,4-b]thiophene, a structure related to the polymerization of 3,4-disubstituted thiophenes, are known to have low bandgaps of 0.8-0.9 eV. whiterose.ac.uk

The direct polymerization of this compound is also a method for bandgap engineering. cmu.edu By carefully selecting comonomers and polymerization methods, the HOMO and LUMO energy levels of the resulting polymers can be precisely controlled. mdpi.com This control is essential not only for tuning the absorption spectrum but also for ensuring efficient charge transfer between donor and acceptor materials in devices like polymer solar cells. nih.gov

The table below shows examples of how incorporating different acceptor units into a polymer backbone can modulate the bandgap.

| Polymer Base | Acceptor Unit | Resulting Polymer Bandgap (eV) |

| Benzodithiophene | Thieno[3,4-b]thiophene | 1.62 |

| Benzodithiophene | Thieno[3,4-c]pyrrole-4,6-dione | 1.82 |

| Polythiophene (reference) | - | ~2.0 |

Source: Data synthesized from multiple sources illustrating the effect of acceptor units on bandgap. mdpi.com

Investigation of Hole and Electron Mobility in Polymer Films

The charge transport characteristics, specifically hole and electron mobility, are fundamental parameters that determine the performance of organic semiconductor materials in electronic devices. For polymers derived from thiophene-based monomers, these properties are critical. The mobility of charge carriers is often investigated using techniques such as Charge Extraction by Linearly Increasing Voltage (CELIV) or by analyzing the characteristics of organic field-effect transistors (OFETs). mdpi.com

In conjugated polymers, charge mobility is influenced by several factors, including molecular weight, the degree of structural order (crystallinity), and the conformation of the polymer chains. ntu.edu.tw For instance, in the well-studied polymer poly(3-hexylthiophene) (P3HT), mobility can increase by orders of magnitude with higher molecular weight, and the charge transport is primarily dominated by the disordered regions between crystalline domains. ntu.edu.tw Theoretical calculations on P3HT derivatives show that both hole and electron mobility can be improved by the addition of substituents, with some modifications potentially leading to materials where electron mobility surpasses hole mobility. unesp.br

While extensive data on polymers made directly from this compound is not widely available, research into related compounds provides insight. A study on a derivative, 3,4-Didodecyl-2,5-diethynylthiophene, reported a saturation hole mobility value, highlighting the semiconducting potential of this class of molecules. uni-mainz.de The investigation of such materials is crucial for developing new p-type or n-type semiconductors for applications in organic electronics. uni-mainz.de

Table 1: Reported Charge Mobility for a Diethynylthiophene Derivative This table is interactive. Click on headers to sort.

| Compound | Mobility Type | Measured Value (cm²/Vs) |

|---|---|---|

| 3,4-Didodecyl-2,5-diethynylthiophene | Saturation Hole Mobility (μh,sat) | 3 x 10⁻⁶ uni-mainz.de |

Use in Sensors and Electrochemical Actuators

Thiophene-based polymers are cornerstone materials for various electrochemical devices due to their inherent conductivity and environmental stability. Their utility in chemical sensors and electrochemical actuators is particularly noteworthy.

Chemical Sensors: Chemical sensors operate by producing a measurable signal in response to a specific chemical analyte. critex.fr Conducting polymers like polythiophene derivatives are excellent candidates for the active layer in these sensors. sav.sk The general mechanism in conductometric sensors involves a change in the material's electrical resistance upon exposure to the analyte. mdpi.com Porous polymer networks are highly desirable for sensor applications as the high surface area facilitates interaction with the target substance. The polymerization of monomers with multiple ethynyl groups, such as diethynylthiophenes, is a known strategy for creating microporous conjugated polymer networks, which could be applied to sensor development. sav.sk While specific sensors based on this compound are not detailed in the literature, its structural similarity to poly(3,4-ethylenedioxythiophene) (PEDOT)—a material widely used in commercial sensors—suggests its potential in this field. mdpi.com

Electrochemical Actuators: Electrochemical actuators are devices that convert electrical energy into mechanical motion through the movement of ions. rsc.org These soft actuators often consist of a sandwich structure with two electrode layers and an electrolyte. researchgate.net Conducting polymers are prime candidates for the electrode materials. diva-portal.org The actuation mechanism relies on the volume change in the polymer film caused by the influx or expulsion of ions from the electrolyte during electrochemical oxidation and reduction. diva-portal.orgcam.ac.uk Materials like PEDOT are frequently used for this purpose. cam.ac.uk The ability of this compound to form stable, cross-linked polymer films makes it a promising candidate for creating durable and responsive actuator electrodes, capable of performing in air and withstanding many cycles. researchgate.netmdpi.com

Development of High Carbon Content and Highly Cross-Linked Materials

A significant application of polyethynyl aromatic compounds, including this compound, is in the synthesis of materials with a high carbon content and a densely cross-linked structure. harvard.eduacs.org The primary goal of this research is to create organic solids that possess exceptional thermal stability and a high degree of hardness, potentially mimicking some of the desirable properties of pure carbon allotropes like diamond (hardness) and graphite (B72142) (conductivity, stability). harvard.edu

The general strategy involves the synthesis of monomeric aromatic compounds bearing multiple ethynyl groups. acs.org These monomers, such as tetraethynylthiophene or derivatives of this compound, serve as precursors. harvard.eduacs.org They are first polymerized to form low molecular weight, processable poly(diacetylenes). In a subsequent step, these polymers are molded into the desired shape and then processed, typically through thermal or photochemical means, to induce extensive cross-linking between the acetylene (B1199291) units. harvard.edu This final step yields a rigid, highly cross-linked organic solid. harvard.edu The polymerization of diethynylarenes is known to inherently form these robust, cross-linked polymer meshes. mdpi.com

Table 2: Acetylenic Precursors for High-Carbon Materials This table is interactive. Click on headers to sort.

| Precursor Compound | Reference |

|---|---|

| 1,3-Diethynylbenzene | harvard.edu |

| 2,5-Diethynylthiophene (B3057309) | harvard.edu |

| Tetraethynylthiophene | harvard.eduacs.org |

| 2,5-bis(4-(2-thienyl)butadiynyl)-3,4-diethynylthiophene | harvard.eduacs.org |

| Hexakis((trimethylsilyl)ethynyl)benzene | acs.org |

Integration into Organometallic Chemistry

3,4-Diethynylthiophene as a Ligand in Transition Metal Complexes

This compound and its derivatives serve as versatile ligands in coordination chemistry. The terminal ethynyl (B1212043) groups are primary sites for coordination, acting as σ-donors and π-acceptors to form stable bonds with various transition metals. beilstein-journals.org These interactions are fundamental to constructing larger, well-defined molecular architectures.

The modular nature of ligands derived from diethynylthiophenes allows for the systematic variation of both steric and electronic properties. beilstein-journals.org For instance, derivatives like 2,5-diethynyl-3,4-dibutylthiophene have been used to create complex ligand frameworks. An efficient, convergent synthesis strategy involves the double coupling of monoterpyridine building blocks, which already contain thiophene (B33073) modules, with a diiodo-substituted thiophene unit. acs.org This modular approach is highly appealing for creating ligand families with tunable properties. beilstein-journals.org

Ruthenium is a prominent example of a transition metal that forms stable complexes with diethynylthiophene-based ligands. acs.orgnih.gov In these complexes, the thiophene-ethynyl unit can act as a bridge between multiple metal centers, facilitating the formation of mono- and dinuclear "molecular wire" type structures. acs.orgnih.govnih.gov The coordination typically involves the formation of σ-bonds between the ruthenium center and the acetylide carbons of the ligand. These organometallic systems are often stabilized by ancillary ligands, such as terpyridine or phosphines, which complete the coordination sphere of the metal. acs.orgresearchgate.net The resulting complexes exhibit a high degree of structural rigidity and electronic conjugation along the metal-ligand backbone. acs.org

Metal-Mediated Polymerization and Oligomerization Reactions

The terminal alkyne functionalities of this compound make it an ideal monomer for metal-mediated polymerization and oligomerization reactions. These processes allow for the creation of extended, conjugated systems with repeating diethynylthiophene units, which are of significant interest for materials science. researchgate.net

Transition metal catalysts, particularly those based on palladium and nickel, are frequently employed in cross-coupling reactions to synthesize polymers and oligomers. mdpi.comineosopen.org For example, Kumada catalyst transfer condensative polymerization, a modified Grignard metathesis (GRIM) method, is a controlled chain-growth polymerization that can be used to create regioregular polythiophenes. mdpi.com Similarly, methods like Atom Transfer Radical Polymerization (ATRP) utilize transition metal complexes to control the polymerization of various monomers. google.com

In the context of diethynylthiophenes, metal-mediated reactions have been used to synthesize oligo-diethynyl-thiophene bridged structures. Research has demonstrated the synthesis of mononuclear and binuclear ruthenium(II) complexes where the metal centers are linked by an increasing number of 2,5-diethynyl-3,4-dibutylthiophene (DEDBT) units. acs.orgacs.orgnih.gov In these wire-like structures, the number of repeating thiophene units can be precisely controlled, allowing for systematic studies of how the length of the conjugated bridge affects the properties of the final complex. acs.orgnih.gov These synthetic strategies highlight the ability to build complex molecular wires with dimensions stretching up to several nanometers. researchgate.netacs.org

Electrochemical and Photophysical Properties of Organometallic-Thiophene Hybrids

The integration of diethynylthiophene ligands into organometallic frameworks gives rise to unique electrochemical and photophysical behaviors, stemming from the electronic communication between the metal centers and the conjugated organic linker. acs.org These hybrid materials are often redox-active and can exhibit interesting optical properties, such as luminescence. acs.orgrsc.org

Studies on mononuclear and binuclear ruthenium complexes with oligo-diethynyl-thiophene bridges have provided detailed insights into their properties. acs.orgnih.gov

Electrochemical Properties: Cyclic voltammetry studies reveal that the metal-centered oxidation potentials in these complexes are influenced by the nature of the diethynylthiophene ligand. acs.orgnih.gov The electron-withdrawing character of the ligand system can make the ruthenium centers slightly harder to oxidize compared to a reference complex like [Ru(terpy)₂]²⁺. acs.orgnih.gov The reduction steps are typically localized on the peripheral ligands (e.g., terpyridine), indicating that the diethynylthiophene bridge primarily functions as a conduit for electronic communication rather than as a primary redox site in the reduction process. acs.orgnih.gov The presence of multiple, well-coupled redox centers is a key feature of these molecular wires. acs.org

Photophysical Properties: The absorption spectra of these organometallic hybrids are consistent with significant electronic delocalization along the oligomeric diethynyl-thiophene fragments. acs.orgnih.gov However, the coupling between the terminal terpyridine units and the thiophene bridge may not be exceptionally strong. acs.orgnih.gov These complexes often exhibit ³Metal-to-Ligand Charge-Transfer (³MLCT) luminescence. acs.orgnih.govnih.gov A notable finding is that the luminescence quantum yield tends to decrease significantly as the length of the oligothiophene bridge increases. This quenching of luminescence in larger species is thought to be caused by the intervention of triplet states localized on the oligothiophene bridge, which provide a non-radiative decay pathway. acs.orgnih.gov

Below is a table summarizing key properties of some ruthenium-diethynylthiophene complexes.

| Complex Type | Number of Thiophene Units (n) | Key Electrochemical Finding | Key Photophysical Finding |

| Mononuclear Ru(II) | 1-5 | Metal-centered oxidation potentials are slightly more positive than the reference complex. | ³MLCT luminescence is strongly depressed for n > 2. |

| Binuclear Ru(II) | 1-5 | Reduction steps are localized on the peripheral terpyridine ligands. | Luminescence quantum yield is approximately 10⁻⁴ for n ≤ 2 and decreases for larger n. |

Table based on findings from referenced studies. acs.orgnih.gov

Catalytic Applications of Metal-Functionalized Diethynylthiophene Systems

While specific catalytic applications of this compound-metal complexes are an emerging area of research, the inherent properties of these systems suggest significant potential. Metal-organic frameworks (MOFs) and other functionalized organometallic complexes are widely used as heterogeneous catalysts in a variety of organic transformations. d-nb.info The principles governing these applications can be extended to metal-functionalized diethynylthiophene systems.

The modularity and tunable porosity of materials built from these ligands make them attractive candidates for catalysis. d-nb.info Potential applications could include:

Cross-Coupling Reactions: Palladium-functionalized systems are renowned for their catalytic activity in reactions like Suzuki-Miyaura and Stille couplings, which are essential for forming carbon-carbon bonds. ineosopen.org A rigid, porous framework constructed from diethynylthiophene and palladium could act as a recyclable, heterogeneous catalyst for synthesizing functionalized biaryls.

Gold-Catalyzed Reactions: Gold catalysts are effective in activating C-H bonds and performing other selective transformations. uniovi.esresearchgate.net Incorporating gold centers into a diethynylthiophene-based structure could lead to catalysts for reactions like the functionalization of heteroarenes. uniovi.es

Redox Catalysis: The presence of redox-active metal centers, such as ruthenium, within the structure allows for potential applications in redox catalysis. acs.org The ability to cycle between different oxidation states is crucial for many catalytic processes.

The well-defined structure of these organometallic hybrids allows for precise control over the active catalytic sites, potentially leading to high selectivity. nih.gov Furthermore, anchoring these complexes onto solid supports could facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. ineosopen.org

Role in Supramolecular Chemistry

Design and Synthesis of Supramolecular Scaffolds and Assemblies

The design of supramolecular scaffolds often leverages rigid molecular components to create pre-organized cavities or extended structures. 3,4-Diethynylthiophene serves as an excellent linear and conjugated spacer in the synthesis of such scaffolds.

A notable application is in the construction of wire-like, polytopic ligands. For instance, a series of ditopic ligands featuring one to five repeating units of 2,5-diethynyl-3,4-dibutylthiophene has been synthesized. academie-sciences.fr These ligands are designed with terminal terpyridine units, which can coordinate with metal ions. The synthesis is often a step-wise process involving iterative cross-coupling and deprotection reactions to control the length of the oligothiophene spacer. academie-sciences.fr